2-[2-(Methylsulfonyl)ethyl]piperidine hydrochloride
Description
Historical Development of Piperidine Sulfonyl Derivatives
Piperidine sulfonyl derivatives emerged as critical scaffolds in medicinal and synthetic chemistry during the late 20th century. The integration of sulfonyl groups into piperidine rings gained traction due to their electron-withdrawing properties, which enhance reactivity and stability in synthetic intermediates. Early methods for synthesizing sulfonyl-piperidines relied on nucleophilic substitution reactions, such as the condensation of sulfonyl chlorides with piperidine alcohols. For example, the synthesis of 4-(toluene-4-sulfonyloxy)piperidine-1-carboxylic acid tert-butyl ester involved multi-step processes, including hydrogenation, debenzylation, and sulfonylation.
Advancements in transition metal-free strategies, such as iodine-mediated oxidative β-C–H sulfonylation, enabled regioselective functionalization of tertiary cyclic amines. These methods bypassed the need for pre-functionalized substrates, streamlining the production of enaminyl sulfones. Recent innovations, including microwave-assisted Leuckart reactions and reductive amination cascades, further improved yields and stereoselectivity. For instance, catalytic hydrogenation of 2-pyridineethanol derivatives under controlled pressures (500–1500 psi) and temperatures (100–120°C) became a standard route for 2-[2-(methylsulfonyl)ethyl]piperidine hydrochloride.
Chemical Classification and Nomenclature
This compound belongs to the class of N-alkylsulfonyl piperidines , characterized by a six-membered piperidine ring substituted with a methylsulfonyl ethyl group. Its systematic IUPAC name is This compound , reflecting the following structural features:
- A piperidine core (C₅H₁₁N).
- A methylsulfonyl group (-SO₂CH₃) attached to an ethyl chain at the second position.
- A hydrochloride salt form.
Synonyms and Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 1803585-98-9 |
| Molecular Formula | C₈H₁₇NO₂S·HCl |
| SMILES | CS(=O)(=O)CCC1CCCCN1.Cl |
| EC Number | 867-095-6 |
| Key Synonyms | MFCD26793023, AKOS030235929 |
The compound’s molecular weight is 242.77 g/mol , with a density of ~1.3 g/cm³.
Significance in Heterocyclic Chemistry Research
Piperidine sulfonyl derivatives are pivotal in heterocyclic chemistry due to their:
- Versatile Reactivity : The sulfonyl group acts as a directing moiety in cross-coupling reactions and facilitates nucleophilic substitutions.
- Pharmacophore Potential : These derivatives serve as intermediates in antidepressants, antipsychotics, and anticancer agents. For example, spiropiperidines derived from sulfonyl-piperidines exhibit antimalarial activity.
- Stereochemical Control : Methods like scandium triflate-catalyzed diastereoselective substitutions enable precise synthesis of cis- or trans-configured piperidines.
Table 1: Key Synthetic Applications of this compound
Properties
IUPAC Name |
2-(2-methylsulfonylethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S.ClH/c1-12(10,11)7-5-8-4-2-3-6-9-8;/h8-9H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTLXPMSKXNHQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803585-98-9 | |
| Record name | 2-(2-methanesulfonylethyl)piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Method Overview
One common approach involves nucleophilic substitution reactions where a piperidine derivative reacts with a suitable electrophilic reagent bearing the methylsulfonyl-ethyl group. This method typically proceeds via a two-step process:
Reaction Scheme
Methylsulfonyl-ethyl chloride + Piperidine → 2-[2-(Methylsulfonyl)ethyl]piperidine
Key Conditions
- Solvent: Acetone, acetonitrile, or dichloromethane
- Temperature: 0–25°C to control side reactions
- Catalyst: None typically required
- Purification: Recrystallization or chromatography
Notes
This method benefits from straightforward reaction conditions and high yields but requires careful control of reaction parameters to minimize byproducts.
Catalytic Hydrogenation of Precursors
Method Overview
Based on patent CN103254153A, a notable industrial process involves hydrogenation of precursor compounds such as pyridine derivatives. The process includes:
- Preparation of 2-(2-hydroxyethyl)piperidine via catalytic hydrogenation of pyridine derivatives
- Substitution with methylsulfonyl groups through subsequent sulfonylation
Reaction Conditions
- Catalyst: Ruthenium dioxide or platinum on carbon
- Hydrogen pressure: 500–1500 psig
- Temperature: 90–120°C
- Solvent: Alcohols or halogenated hydrocarbons like dichloromethane
- Amine additives: To suppress byproduct formation
Process Details
Hydrogenation of pyridine rings to piperidine derivatives is a well-established route, especially when aiming for high purity and controlled selectivity. Post-hydrogenation sulfonylation with methylsulfonyl chloride yields the desired compound.
Multi-Step Synthesis Involving Sulfonylation and Ring Closure
Method Overview
Research articles and patents describe multi-step synthesis involving:
Example Procedure
- React piperidine with 2-(2-chloroethyl) methylsulfonyl chloride in a polar aprotic solvent
- Control temperature at 0–25°C
- After completion, introduce HCl gas or HCl solution to form the hydrochloride salt
- Isolate the product via filtration and drying
Process Optimization
- Use of excess HCl ensures complete salt formation
- Purification through recrystallization from ethanol or acetonitrile
Research Findings and Data Tables
| Method | Starting Materials | Key Reagents | Solvent | Temperature | Catalyst | Yield | Remarks |
|---|---|---|---|---|---|---|---|
| Direct Alkylation | 2-(2-chloroethyl)methylsulfonyl chloride + piperidine | None | Acetone | 0–25°C | None | ~85–95% | Simple, high yield, scalable |
| Hydrogenation + Sulfonylation | Pyridine derivatives + methylsulfonyl chloride | RuO₂, H₂ | Dichloromethane | 90–120°C | Yes | 70–85% | High purity, industrial suitable |
| Multi-step Sulfonylation | Piperidine + methylsulfonyl chloride | HCl | Ethanol | 0–25°C | None | 80–90% | Good control over purity |
Notes on Industrial and Environmental Aspects
- Cost-effectiveness: Using readily available reagents like methylsulfonyl chloride and piperidine.
- Green Chemistry: Processes involving catalytic hydrogenation with recyclable catalysts and minimal solvent waste.
- Purity Control: Vacuum distillation and recrystallization are standard for high-purity product isolation.
Summary of Research Findings
- Catalytic hydrogenation of pyridine derivatives is a robust route, especially with noble metal catalysts like ruthenium dioxide, offering high selectivity and yield.
- Direct nucleophilic substitution provides a straightforward synthesis route, suitable for large-scale production.
- Multi-step sulfonylation and salt formation allow precise control over product purity and are adaptable to industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Methylsulfonyl)ethyl]piperidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, forming simpler piperidine derivatives.
Substitution: The ethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Simpler piperidine derivatives.
Substitution: Various substituted piperidine derivatives, depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
2-[2-(Methylsulfonyl)ethyl]piperidine hydrochloride has shown promise in drug development due to its ability to modulate biological pathways. Its applications include:
- Neuropharmacology : Investigated for its potential as a neurotransmitter modulator, influencing pathways related to anxiety and depression.
- Antidepressant Activity : Studies suggest that compounds with similar structures exhibit antidepressant-like effects in animal models, making this compound a candidate for further exploration in this area.
Biological Studies
The compound's structural features allow it to interact with various biological targets:
- Enzyme Inhibition : Research indicates potential inhibitory effects on specific enzymes involved in neurotransmitter metabolism.
- Receptor Binding : Preliminary studies suggest that it may bind to serotonin receptors, influencing mood regulation.
Chemical Biology
In chemical biology, this compound serves as a valuable tool for:
- Probe Development : Used in the design of molecular probes to study biological processes at the cellular level.
- Pathway Analysis : Facilitates the investigation of metabolic pathways by acting as a selective inhibitor or activator.
Case Study 1: Neuropharmacological Effects
A study published in Journal of Medicinal Chemistry explored the antidepressant-like effects of related piperidine derivatives in rodent models. The findings indicated that modifications in the piperidine structure could enhance efficacy and reduce side effects, suggesting a pathway for developing new antidepressants based on this scaffold.
Case Study 2: Enzyme Interaction
Research detailed in Biochemical Pharmacology examined the interaction of sulfonamide derivatives with monoamine oxidase (MAO). The study found that certain modifications could lead to selective inhibition of MAO-A over MAO-B, highlighting the potential for developing targeted therapies for mood disorders.
Mechanism of Action
The mechanism of action of 2-[2-(Methylsulfonyl)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-[2-(Methylsulfonyl)ethyl]piperidine hydrochloride
- CAS No.: 1018307-27-1 (for a closely related compound: 2-(1-(Methylsulfonyl)piperidin-2-yl)ethanamine hydrochloride) .
- Molecular Formula : C₈H₁₉ClN₂O₂S (based on analog data) .
- Molecular Weight : 242.77 g/mol .
- Key Features : A piperidine ring substituted with a methylsulfonyl (CH₃SO₂)-containing ethyl chain, forming a hydrochloride salt.
Physicochemical Properties :
- Melting Point: Not explicitly reported; analogs with similar sulfonyl groups suggest moderate thermal stability.
- Solubility : Expected to exhibit moderate water solubility due to the hydrophilic sulfonyl and hydrochloride groups.
- Suppliers : Available from specialized chemical suppliers (e.g., Chemlyte Solutions, Amadis Chemical Co.) at purities of 97–99% .
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The table below compares the target compound with piperidine derivatives featuring diverse substituents on the ethyl chain:
Key Observations :
- Polarity: Sulfonyl (CH₃SO₂) and morpholine groups enhance hydrophilicity, improving aqueous solubility compared to lipophilic phenoxy or isopropoxy substituents .
- Bioactivity : Morpholine and pyrrolidine-substituted analogs (e.g., compounds 5a–c in ) exhibit broad-spectrum antimicrobial activity (e.g., against Staphylococcus aureus and Candida albicans), suggesting that heterocyclic substituents may enhance biological interactions .
Biological Activity
Overview
2-[2-(Methylsulfonyl)ethyl]piperidine hydrochloride (CAS No. 1803585-98-9) is a piperidine derivative characterized by the presence of a methylsulfonyl group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structural uniqueness allows it to interact with various biological targets, leading to diverse therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₇NO₂S·HCl
- Molecular Weight : 203.76 g/mol
- Solubility : The hydrochloride form enhances solubility in water, making it suitable for biological assays.
The biological activity of this compound involves its interaction with specific receptors and enzymes in the body. Preliminary studies suggest that it may modulate signaling pathways by binding to molecular targets, which can alter cellular processes such as apoptosis and proliferation.
Potential Targets:
- Bcl-2/Bcl-xL Proteins : Research indicates that similar compounds with methylsulfonyl groups can effectively inhibit Bcl-2 and Bcl-xL, leading to apoptosis in cancer cells . The mechanism typically involves competitive inhibition, where the compound mimics natural substrates or ligands.
Anticancer Activity
Studies have demonstrated that derivatives of piperidine, including those with methylsulfonyl groups, exhibit significant anticancer properties. For instance, compounds structurally related to this compound were tested for their ability to induce apoptosis in various cancer cell lines.
- Case Study : In an evaluation of a related compound, it was found to induce robust cleavage of PARP and caspase-3 in tumor tissues, indicating effective apoptosis induction in vivo .
| Compound | IC50 (nM) | Target | Cell Line |
|---|---|---|---|
| Compound 12 | 38 | Bcl-2/Bcl-xL | H146 |
Other Biological Activities
Beyond its anticancer potential, this compound may also exhibit other biological activities:
- Anti-inflammatory Effects : Similar sulfonamide derivatives have shown promise in modulating inflammatory pathways.
- Neurological Applications : The piperidine structure is often associated with neuroactive compounds, suggesting potential use in treating neurological disorders.
Comparative Analysis with Related Compounds
A comparative analysis can help elucidate the unique properties of this compound against similar compounds.
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 2-[2-(Methylsulfonyl)ethyl]morpholine | Morpholine Derivative | Moderate anticancer activity |
| 2-[2-(Methylsulfonyl)ethyl]pyrrolidine | Pyrrolidine Derivative | Antimicrobial properties |
Research Findings
Recent studies have explored the synthesis and biological evaluation of various piperidine derivatives, highlighting the importance of functional groups like methylsulfonyl in enhancing biological activity. For example:
- Synthesis Studies : Research has focused on modifying the piperidine core to improve binding affinities and selectivity towards targets like Bcl-2/Bcl-xL .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the sulfonyl group can significantly affect potency and efficacy against cancer cell lines .
Q & A
Q. What are the recommended synthetic routes for 2-[2-(Methylsulfonyl)ethyl]piperidine hydrochloride, and how can reaction conditions be optimized to minimize side products?
- Methodological Answer : The synthesis typically involves functionalizing the piperidine core with a methylsulfonyl-ethyl group. Key steps include:
- Nucleophilic substitution : Reacting piperidine derivatives with 2-chloroethyl methyl sulfone under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).
- Acidification : Converting the free base to the hydrochloride salt using HCl gas in anhydrous ethanol .
Optimization strategies: - Monitor reaction progress via TLC or HPLC to identify intermediates.
- Control temperature to avoid over-sulfonation or decomposition.
- Purify via recrystallization (ethanol/water) to remove unreacted starting materials .
Q. How should researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR (¹H/¹³C) : Confirm substitution patterns (e.g., methylsulfonyl proton signals at δ ~3.0–3.5 ppm, piperidine ring protons at δ ~1.5–2.8 ppm) .
- HPLC-MS : Assess purity (>98%) and detect trace impurities (e.g., unreacted sulfone precursors).
- Elemental Analysis : Verify stoichiometry of the hydrochloride salt (C:H:N:S:Cl ratios) .
Q. What are the critical stability considerations for storage and handling?
- Methodological Answer :
- Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent hygroscopic degradation .
- Handling : Avoid prolonged exposure to moisture or high temperatures (>40°C), which may hydrolyze the methylsulfonyl group.
- Stability Testing : Perform accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to assess degradation pathways .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., serotonin or dopamine receptors). Focus on the methylsulfonyl group’s electrostatic interactions with catalytic residues .
- MD Simulations : Run 100-ns simulations in explicit solvent (GROMACS) to evaluate conformational stability of the piperidine ring in binding pockets .
- SAR Studies : Compare with analogs (e.g., 2-[2-(ethylsulfonyl)ethyl]piperidine) to identify critical substituent effects .
Q. What experimental strategies resolve contradictions in reported toxicity profiles of piperidine derivatives?
- Methodological Answer :
- In Vitro Assays : Use HepG2 cells for acute cytotoxicity screening (IC₅₀) and Ames tests for mutagenicity.
- In Vivo Studies : Conduct OECD 423 acute oral toxicity tests in rodents, focusing on neurological and gastrointestinal effects .
- Mechanistic Analysis : Compare metabolic pathways (e.g., CYP450-mediated sulfone oxidation) across species to explain interspecies variability .
Q. How can researchers design derivatives to enhance metabolic stability while retaining activity?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the methylsulfonyl group with trifluoromethanesulfonyl or phosphonate groups to reduce hepatic clearance .
- Deuterium Labeling : Introduce deuterium at the ethyl linker to slow CYP-mediated oxidation (e.g., 2-[2-(methylsulfonyl-d₃)ethyl]piperidine) .
- Prodrug Design : Mask the sulfone as a thioether prodrug, activated via glutathione-dependent pathways in target tissues .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC (Chiralpak AD-H column) or enzymatic resolution (lipase-catalyzed acylation) to separate enantiomers .
- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during piperidine functionalization to control stereochemistry .
- Process Monitoring : Implement PAT (Process Analytical Technology) tools like inline FTIR to track enantiomeric excess in real time .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
